molecular formula C12H9BCl2O3 B13977692 B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid CAS No. 1029438-52-5

B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid

Cat. No.: B13977692
CAS No.: 1029438-52-5
M. Wt: 282.9 g/mol
InChI Key: MTMTVSPLDWGAPO-UHFFFAOYSA-N
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Description

B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3,4-dichlorophenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

CAS No.

1029438-52-5

Molecular Formula

C12H9BCl2O3

Molecular Weight

282.9 g/mol

IUPAC Name

[4-(3,4-dichlorophenoxy)phenyl]boronic acid

InChI

InChI=1S/C12H9BCl2O3/c14-11-6-5-10(7-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7,16-17H

InChI Key

MTMTVSPLDWGAPO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)(O)O

Origin of Product

United States

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